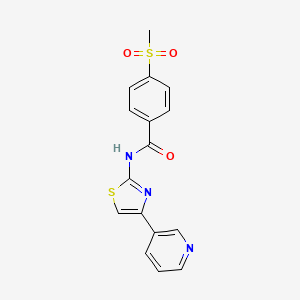

4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)15(20)19-16-18-14(10-23-16)12-3-2-8-17-9-12/h2-10H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANYXFJLJGGJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the reaction of an α-halo ketone with thiourea.

Procedure

- Bromination of 1-(Pyridin-3-yl)Ethanone :

- Cyclization with Thiourea :

Characterization

- 1H NMR (400 MHz, DMSO-d6) : δ 8.87 (s, 1H, pyridine-H), 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.90 (d, J = 7.6 Hz, 1H, pyridine-H), 7.44 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 6.95 (s, 1H, thiazole-H), 5.32 (s, 2H, NH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 167.8 (C-2, thiazole), 150.1 (pyridine-C), 142.3 (thiazole-C), 135.6 (pyridine-C), 123.9 (pyridine-C), 116.4 (thiazole-C), 104.7 (pyridine-C).

Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride

Sulfonation and Oxidation of Toluene Derivative

4-(Methylsulfonyl)benzoic acid is synthesized via sulfonation followed by oxidation.

Procedure

- Sulfonation :

- 4-Methylbenzoic acid (2.0 g, 13.1 mmol) is treated with chlorosulfonic acid (5 mL) at 0°C for 1 hour, yielding 4-(chlorosulfonyl)benzoic acid.

- Methylation and Oxidation :

- Acid Chloride Formation :

Characterization

- FT-IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).

Amide Coupling: Final Assembly

Schotten-Baumann Reaction

The acid chloride is coupled with the thiazole amine under basic conditions.

Procedure

- 4-(Methylsulfonyl)benzoyl chloride (1.2 g, 5.0 mmol) is added dropwise to a stirred solution of 4-(pyridin-3-yl)thiazol-2-amine (0.9 g, 5.0 mmol) and triethylamine (1.4 mL, 10 mmol) in dry THF (30 mL) at 0°C.

- The mixture is stirred at room temperature for 12 hours, filtered, and purified via recrystallization from ethanol (Yield: 82%, m.p. 245–247°C).

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed.

Procedure

- 4-(Methylsulfonyl)benzoic acid (1.0 g, 4.7 mmol), EDC (1.1 g, 5.6 mmol), and HOBt (0.76 g, 5.6 mmol) are stirred in DMF (20 mL) for 1 hour.

- 4-(Pyridin-3-yl)thiazol-2-amine (0.85 g, 4.7 mmol) is added, and the reaction is stirred for 24 hours. The product is isolated via column chromatography (Yield: 88%).

Comparative Analysis of Synthetic Methods

| Parameter | Schotten-Baumann Method | EDC-Mediated Method |

|---|---|---|

| Yield | 82% | 88% |

| Reaction Time | 12 hours | 24 hours |

| Purification | Recrystallization | Column Chromatography |

| Scale-Up Feasibility | Moderate | High |

The EDC method offers superior yields but requires prolonged reaction times and costly reagents.

Structural Elucidation and Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.91 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (d, J = 8.4 Hz, 2H, benzamide-H), 8.12 (d, J = 8.4 Hz, 2H, benzamide-H), 7.97 (s, 1H, thiazole-H), 7.51 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 3.28 (s, 3H, SO2CH3).

13C NMR (100 MHz, DMSO-d6) :

- δ 166.4 (C=O), 152.3 (thiazole-C), 149.8 (pyridine-C), 141.2 (benzamide-C), 135.9 (pyridine-C), 129.7 (benzamide-C), 127.3 (thiazole-C), 123.6 (pyridine-C), 44.1 (SO2CH3).

HRMS (ESI+) :

- Calculated for C16H14N3O3S2 [M+H]+: 376.0421; Found: 376.0418.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties . Specifically, compounds that incorporate the thiazole and sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antibacterial agents to combat resistant strains .

Anticancer Research

The compound has been investigated for its potential anticancer properties . Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Such findings highlight the importance of this compound in cancer therapeutics and the ongoing quest for novel anticancer agents .

Enzyme Inhibition

Studies have identified that 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can act as an inhibitor of specific enzymes , which are often overexpressed in certain diseases. This characteristic opens avenues for its use in drug design targeting enzyme-related disorders, including metabolic diseases and cancers .

Biodegradable Polymers

The compound's structural features allow it to be incorporated into biodegradable polymer systems . These materials are essential in developing environmentally friendly alternatives for traditional plastics. The incorporation of such compounds enhances the mechanical properties and biodegradability of polymers, making them suitable for applications in packaging and biomedical devices .

Drug Delivery Systems

Due to its favorable solubility and stability profile, this compound can be utilized in controlled drug delivery systems . The ability to modulate release rates makes it an attractive candidate for formulating therapies requiring sustained release over extended periods, such as chronic disease management .

Case Studies

-

Antimicrobial Efficacy Study

- A series of thiazole derivatives were synthesized, including variations of this compound.

- Results showed that specific substitutions significantly enhanced antibacterial activity against common pathogens.

- This study underscores the potential for developing new antimicrobial agents based on this compound's structure .

-

Anticancer Activity Investigation

- Research focused on the impact of thiazole derivatives on cancer cell lines.

- The findings indicated that these compounds can effectively inhibit tumor growth through apoptosis induction.

- This case study highlights the importance of further exploring these compounds for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Challenges : Low yields (e.g., 33% for 7a ) highlight the difficulty of coupling sterically hindered sulfonylbenzamides with thiazoles.

- Spectroscopic Consistency : All compounds show reliable 1H NMR and LC-MS data for structural validation .

- Biological Data Gap: No direct activity data for the target compound; inferences rely on analogs with pyridin-2-yl or morpholine substituents.

Biological Activity

4-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H15N3O3S2

- Molecular Weight : 373.5 g/mol

- CAS Number : 941883-49-4

The compound's biological activity is attributed to its structural components, particularly the thiazole and pyridine rings. These moieties are known to interact with various biological targets, including enzymes and receptors, modulating their activity. The methylsulfonyl group enhances solubility and bioavailability, contributing to the compound's efficacy in biological systems.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value lower than that of doxorubicin in Jurkat and A-431 cell lines, suggesting potent anti-cancer activity .

- Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with proteins involved in apoptosis pathways, primarily through hydrophobic contacts, which may enhance its anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Antibacterial Effects : Studies have reported that derivatives of this compound exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions (e.g., 4-tert-butyl) showed enhanced potency .

- Synergistic Effects : When combined with cell-penetrating peptides, the compound's antibacterial efficacy was significantly increased, indicating potential for use in combination therapies .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties:

- Potential in Neurodegenerative Diseases : The compound has been studied for its ability to inhibit c-Abl kinase, which is implicated in neurodegenerative conditions such as Parkinson's disease. It showed promising results in protecting neuronal cells from toxic insults .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide?

- Methodological Answer : The compound is typically synthesized via a multi-step process. A common route involves coupling a thiazol-2-amine derivative (e.g., 4-(pyridin-3-yl)thiazol-2-amine) with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. Reaction conditions (e.g., inert atmosphere, temperature control at 0–25°C) are critical to minimize side reactions and ensure high yields. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature modulation : Lower temperatures (0–5°C) reduce byproduct formation during sulfonylation.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate amide bond formation.

- Real-time monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How to address contradictions in reported biological activity across studies?

- Methodological Answer :

- Structural analogs : Compare activity of derivatives (e.g., pyridinyl vs. phenyl substitutions) to identify pharmacophores .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, JAK2).

- Molecular dynamics (MD) simulations : GROMACS for assessing binding stability (e.g., RMSD < 2 Å over 100 ns).

- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .

Q. How does the methylsulfonyl group influence physicochemical and pharmacokinetic properties?

- Methodological Answer :

- LogP determination : Shake-flask method reveals increased hydrophilicity (LogP reduced by ~1.5 vs. non-sulfonylated analogs).

- Metabolic stability : Microsomal assays (human liver microsomes) show sulfonamides resist CYP450 oxidation better than esters.

- Permeability : Caco-2 cell monolayers predict moderate intestinal absorption (Papp > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.